4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(pyrrolidin-1-yl)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide
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Overview
Description
4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(pyrrolidin-1-yl)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide is a synthetic compound known for its high specificity in binding to G-quadruplex (G4) structures in nucleic acids. G-quadruplexes are atypical nucleic acid structures involved in various biological processes, including the regulation of gene expression and maintenance of genomic stability . This compound, a derivative of pyridostatin, has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(pyrrolidin-1-yl)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide involves multiple steps, starting with the preparation of the quinoline derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(pyrrolidin-1-yl)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(pyrrolidin-1-yl)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide involves its high specificity for binding to G-quadruplex structures in nucleic acids. This binding can stabilize or destabilize G-quadruplexes, affecting their biological functions . The compound can activate multiple antitumor signaling pathways, including the cGAS-STING pathway and AIM2-ASC pathway, leading to a strong immune response and potent antitumor effects .
Comparison with Similar Compounds
Similar compounds include other derivatives of pyridostatin, such as:
The uniqueness of 4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(pyrrolidin-1-yl)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide lies in its high specificity and effectiveness in targeting G-quadruplexes, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C39H44N8O5 |
---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-pyrrolidin-1-ylethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C39H44N8O5/c40-13-20-50-27-23-32(38(48)44-36-25-34(28-9-1-3-11-30(28)42-36)51-21-18-46-14-5-6-15-46)41-33(24-27)39(49)45-37-26-35(29-10-2-4-12-31(29)43-37)52-22-19-47-16-7-8-17-47/h1-4,9-12,23-26H,5-8,13-22,40H2,(H,42,44,48)(H,43,45,49) |
InChI Key |
ZNJSVFXFCLLIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=NC3=CC=CC=C32)NC(=O)C4=CC(=CC(=N4)C(=O)NC5=NC6=CC=CC=C6C(=C5)OCCN7CCCC7)OCCN |
Origin of Product |
United States |
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